molecular formula C22H21N3O2S3 B2821318 N-(2,6-dimethylphenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 1260905-75-6

N-(2,6-dimethylphenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

Cat. No. B2821318
CAS RN: 1260905-75-6
M. Wt: 455.61
InChI Key: AEIDKVQDWBUVEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,6-dimethylphenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C22H21N3O2S3 and its molecular weight is 455.61. The purity is usually 95%.
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Scientific Research Applications

Antitumor Activity

Derivatives of the thieno[3,2-d]pyrimidine class have been synthesized and evaluated for their antitumor activities. These compounds, including those with structural similarities to N-(2,6-dimethylphenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide, have shown potent anticancer activity against various human cancer cell lines. For instance, synthesized compounds demonstrated significant growth inhibition comparable to doxorubicin on cell lines such as MCF-7 (breast adenocarcinoma), HeLa (cervical carcinoma), and HCT-116 (colonic carcinoma) (Hafez & El-Gazzar, 2017).

Antiviral Activity

In the context of antiviral research, derivatives of the pyrimidin-4(3H)-one class, closely related to the queried compound, have been synthesized and shown to possess virus-inhibiting properties, particularly against the human immunodeficiency virus (HIV). These compounds suppressed HIV-1 reproduction in vitro, highlighting their potential as antiviral agents (Novikov et al., 2004).

Antimicrobial Activity

The antimicrobial activity of thiazoles and their fused derivatives, which share structural features with this compound, has been investigated. Some newly synthesized derivatives displayed significant in vitro antimicrobial activity against bacterial and fungal strains, including Escherichia coli, Xanthomonas citri, Aspergillus fumigatus, Rhizoctonia solani, and Fusarium oxysporum (Wardkhan et al., 2008).

Enzyme Inhibition

Compounds related to the queried chemical have been designed and evaluated as inhibitors for specific enzymes such as glutaminase and dihydrofolate reductase (DHFR), which are targets for cancer therapy. For example, bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, which share a sulfanyl acetamide moiety with the queried compound, have been studied for their glutaminase inhibitory activity, showing potential in attenuating the growth of cancer cells (Shukla et al., 2012).

properties

IUPAC Name

N-(2,6-dimethylphenyl)-2-[4-oxo-3-(2-thiophen-2-ylethyl)thieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O2S3/c1-14-5-3-6-15(2)19(14)24-18(26)13-30-22-23-17-9-12-29-20(17)21(27)25(22)10-8-16-7-4-11-28-16/h3-7,9,11-12H,8,10,13H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEIDKVQDWBUVEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CSC2=NC3=C(C(=O)N2CCC4=CC=CS4)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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